2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine
Description
2-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine (CAS 531508-47-1) is a fluorinated benzodioxol derivative with the molecular formula C₉H₉F₂NO₂ (molar mass: 201.17 g/mol). The compound features a benzodioxol core substituted with two fluorine atoms at the 2-position and an ethylamine side chain at the 4-position. This structure confers unique electronic properties due to the electronegative fluorine atoms, which enhance metabolic stability and binding affinity in pharmacological contexts. It has been employed in synthesizing dual-acting FFAR1/FFAR4 allosteric modulators, highlighting its relevance in medicinal chemistry .
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)13-7-3-1-2-6(4-5-12)8(7)14-9/h1-3H,4-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSGQNYEVCQACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267819 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531508-47-1 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-4-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531508-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-4-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethanamine. The preparation of 2,2-difluoro-1,3-benzodioxole itself can be achieved by reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzodioxole oxides, while reduction may produce ethanamine derivatives.
Scientific Research Applications
2-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: 2-(2,2-Difluoro-2H-1,3-Benzodioxol-5-yl)ethan-1-amine
A key structural analog is 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine (CAS 278183-65-6), which shares the same molecular formula but differs in the substitution position of the ethylamine group (5-position vs. 4-position). This positional isomerism impacts physicochemical properties:
Table 1: Comparison of Benzodioxol Derivatives
Non-Fluorinated Analogs: 2-(1,3-Benzodioxol-4-yl)ethanamine
The non-fluorinated analog 2-(1,3-benzodioxol-4-yl)ethanamine (CAS 33542-90-4, C₉H₁₁NO₂, molar mass 165.19 g/mol) lacks fluorine atoms, leading to:
Heterocyclic Variants: Benzodiazol and Benzoxazol Derivatives
Compounds like 2-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS 1269152-26-2) replace the dioxol ring with a diazol group, altering hydrogen-bonding capabilities and aromaticity. Such changes impact:
Pharmacological Relevance
- Dual-Acting Modulators : The target compound's fluorinated benzodioxol structure enhances its role in modulating FFAR1/FFAR4 receptors, which are linked to metabolic disorders .
- Histamine Metabolites : Analogous compounds like 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine () highlight the amine group's importance in bioactivity, though fluorination may reduce off-target interactions .
Biological Activity
2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine, also known as a difluorobenzodioxole derivative, is a compound of interest due to its potential biological activities. This article reviews the structural characteristics, synthesis methods, and biological activity of this compound based on available literature.
Structural Characteristics
The molecular formula of this compound is C9H9F2NO2. The compound features a benzodioxole structure with two fluorine atoms attached to the aromatic ring. The presence of an amine group enhances its potential interactions with biological targets.
Structural Formula:
Antimicrobial and Anticancer Properties
Research on similar benzodioxole derivatives suggests potential antimicrobial and anticancer activities. For instance, some difluorobenzodioxole compounds have demonstrated significant cytotoxic effects against various cancer cell lines . However, specific studies directly addressing the biological activity of this compound are scarce.
Case Studies
While direct case studies focusing solely on this compound are not available, related compounds have shown promising results:
- Anticancer Activity : Compounds with similar structures have exhibited IC50 values in the low micromolar range against cancer cell lines, indicating their potential as anticancer agents.
- Antimicrobial Activity : Certain benzodioxole derivatives have been reported to possess notable antimicrobial properties against various pathogens .
Research Findings
A review of available literature indicates a gap in specific studies on this compound. However, related compounds have been characterized for their biological activities:
Q & A
Q. What are the recommended synthetic routes for 2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-amine, and how can purity (>95%) be achieved?
The synthesis typically involves functionalizing the 1,3-benzodioxole core with fluorine substituents followed by introduction of the ethanamine moiety. Key steps include:
- Fluorination : Electrophilic fluorination using reagents like Selectfluor under anhydrous conditions to introduce difluoro groups at the 2-position of the benzodioxole ring .
- Amine introduction : Reductive amination or nucleophilic substitution to attach the ethanamine chain.
- Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Contaminants like unreacted intermediates are common and require rigorous analytical validation via HPLC or LC-MS .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX to resolve the difluoro-benzodioxole geometry and confirm amine positioning. Crystallization in chloroform/methanol mixtures is often effective .
- Spectroscopy :
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous benzodioxole-amine derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor modulation) often arise from:
- Steric effects : Fluorine substitution alters ligand-receptor binding pockets. For example, difluoro groups increase lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
- Methodological variability : Differences in assay conditions (e.g., pH, co-solvents like DMSO) can skew results. Standardizing protocols (e.g., using the same cell lines or enzyme concentrations) minimizes variability .
Table 1 : Comparative Bioactivity of Analogous Compounds
Q. How can computational modeling guide the optimization of this compound for CNS drug development?
- Molecular docking : Use tools like AutoDock Vina to predict binding affinities to targets like serotonin transporters (SERT) or dopamine receptors. The difluoro-benzodioxole group shows strong π-π stacking with aromatic residues in SERT .
- ADME prediction : Software like SwissADME evaluates pharmacokinetics:
Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months. Monitor via:
- Recommendations : Lyophilization and storage under argon at -20°C reduce degradation by >90% .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
Solubility discrepancies stem from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) exhibit variable solubility in aqueous buffers. SC-XRD can identify polymorphic phases .
- pH dependence : The amine group’s pKa (~9.5) causes higher solubility in acidic conditions (e.g., 10 mM HCl: 25 mg/mL vs. PBS: 1.2 mg/mL) .
Q. How should researchers address inconsistent in vitro-in vivo correlations (IVIVC) for this compound?
- Issue : Poor IVIVC often arises from species-specific metabolism (e.g., rapid glucuronidation in rodents but not humans).
- Solutions :
- Use human hepatocyte assays to predict Phase I/II metabolism .
- Incorporate P-glycoprotein inhibition in animal models to mimic human BBB permeability .
Methodological Recommendations
Q. What crystallographic software is optimal for resolving this compound’s structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
